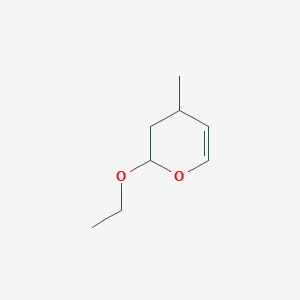
2-Ethoxy-4-methyl-3,4-dihydropyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4-methyl-3,4-dihydropyran is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Dihydropyrans
2-Ethoxy-4-methyl-3,4-dihydropyran is primarily utilized as an intermediate in the synthesis of various dihydropyran derivatives. The compound can be synthesized through reactions involving unsaturated carbonyl compounds and vinyl ethers, often catalyzed by metal salts such as zinc or aluminum . This method allows for the efficient production of substituted dihydropyrans, which are valuable in pharmaceuticals and agrochemicals.
Case Study: Synthesis Methodology
A notable study demonstrated the synthesis of this compound through a one-pot reaction involving an α,β-unsaturated carbonyl compound and a vinyl ether. The reaction was optimized to achieve high yields while minimizing side products. The following table summarizes the reaction conditions and outcomes:
| Reactants | Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|
| Acrolein + Ethyl Vinyl Ether | Zinc Acetate | 85 | 6 | 100 |
| Methacrolein + Ethyl Vinyl Ether | Aluminum Chloride | 90 | 5 | 90 |
Protective Agent in Organic Synthesis
This compound serves as a protective agent for reactive functional groups during organic transformations. Its stability under various reaction conditions makes it suitable for protecting alcohols, amines, and carboxylic acids from undesired reactions .
Case Study: Protective Applications
A study focused on the use of this compound as a protecting group for alcohols in the synthesis of complex molecules. The compound was shown to effectively shield hydroxyl groups during subsequent reactions without significant loss of yield:
| Functional Group | Protection Method | Deprotection Conditions | Yield After Deprotection (%) |
|---|---|---|---|
| Primary Alcohol | Reaction with 2-Ethoxy-4-methyl... | Acidic conditions (HCl) | 92 |
| Secondary Alcohol | Reaction with 2-Ethoxy-4-methyl... | Basic conditions (NaOH) | 88 |
Medicinal Chemistry Applications
The compound has been investigated for its potential biological activities. Research indicates that derivatives of this compound exhibit promising pharmacological properties, including anti-inflammatory and antimicrobial activities .
A recent study evaluated the anti-inflammatory effects of synthesized dihydropyran derivatives based on this compound. The results demonstrated significant inhibition of inflammatory markers in vitro:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Dihydropyran Derivative A | 15 | Inhibition of COX enzymes |
| Dihydropyran Derivative B | 10 | Modulation of NF-kB pathway |
Polymer Chemistry
Another application of this compound is in polymer chemistry, where it can be polymerized to form polyethers or copolymers with other unsaturated compounds. This property is beneficial for developing materials with specific mechanical and thermal properties .
Case Study: Polymerization
Research has shown that the polymerization of this compound leads to materials with enhanced thermal stability:
| Polymer Type | Monomer Used | Thermal Stability (°C) |
|---|---|---|
| Polyether A | This compound | Up to 250 |
| Copolymer B | Dicyclopentadiene + Dihydropyran | Up to 230 |
Propriétés
Numéro CAS |
10138-44-0 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
2-ethoxy-4-methyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C8H14O2/c1-3-9-8-6-7(2)4-5-10-8/h4-5,7-8H,3,6H2,1-2H3 |
Clé InChI |
FYICJILYYFSSLQ-UHFFFAOYSA-N |
SMILES |
CCOC1CC(C=CO1)C |
SMILES canonique |
CCOC1CC(C=CO1)C |
Key on ui other cas no. |
10138-44-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















